![molecular formula C10H10F2N6O2 B4335946 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4335946.png)
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
説明
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. This family is known for its diverse range of biological activities, making its compounds highly relevant in various scientific fields, including medicinal chemistry and materials science.
Synthetic routes and reaction conditions:
Synthesis Route 1:
Intermediate Formation: The formation of the {[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino intermediate is then achieved by reacting the acid with thionyl chloride followed by a reaction with 1H-pyrazole-5-carbonylamine.
Final Compound Synthesis: The final step involves coupling the intermediate with 4-amino-1H-pyrazole in a condensation reaction in the presence of a dehydrating agent like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods: Industrial synthesis might involve optimized reaction conditions and continuous flow chemistry to improve yields and reduce costs. Use of catalysts and automated synthesis could further enhance the efficiency and scalability of production.
Types of reactions it undergoes:
Oxidation: Can undergo oxidative cleavage under specific conditions to produce smaller, structurally related pyrazole derivatives.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride to possibly alter functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl group.
Common reagents and conditions used in these reactions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Alkyl halides in the presence of bases like NaH or K2CO3.
Major products formed from these reactions:
Oxidation Products: Smaller pyrazole derivatives.
Reduction Products: Varied, depends on the functional group targeted.
Substitution Products: Pyrazole derivatives with different substituents at the difluoromethyl group.
科学的研究の応用
This compound shows potential in various fields:
Chemistry:
Ligand Development: Used in coordination chemistry as a ligand due to its unique structure.
Catalysis: May serve as a catalyst or catalyst precursor in organic reactions.
Biology:
Enzyme Inhibition: Studies show potential as an enzyme inhibitor due to its pyrazole core.
Medicine:
Drug Design: Its structure serves as a basis for developing novel pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Potential use in creating advanced materials due to its unique chemical properties.
作用機序
The compound's action mechanism is influenced by its ability to interact with biological macromolecules:
Molecular targets: Often targets enzymes and proteins with active sites amenable to pyrazole binding.
Pathways involved: May inhibit specific enzymes by binding to their active sites, altering their function and affecting biochemical pathways.
類似化合物との比較
1H-pyrazole-5-carboxamide
1-methyl-1H-pyrazole-5-carboxamide
{[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino derivatives
There you have it! How do you feel about diving deeper into the chemistry world with this?
特性
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N6O2/c1-17-7(8(13)19)5(4-15-17)16-9(20)6-2-3-14-18(6)10(11)12/h2-4,10H,1H3,(H2,13,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSYHFPWJGVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=NN2C(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-adamantylmethyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4335868.png)
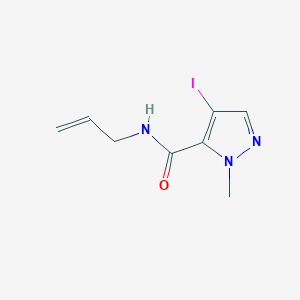
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE](/img/structure/B4335882.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4335884.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4335894.png)
![5-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4335896.png)
![N-[1-(1-adamantyl)propyl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4335904.png)
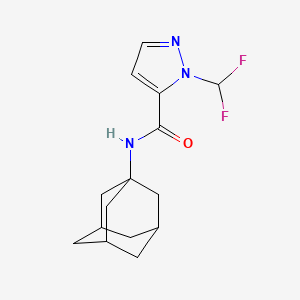
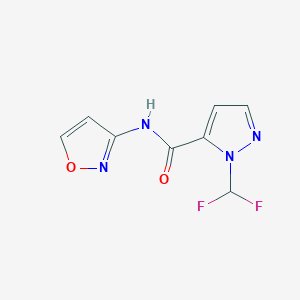
![N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4335943.png)
![1-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4335953.png)
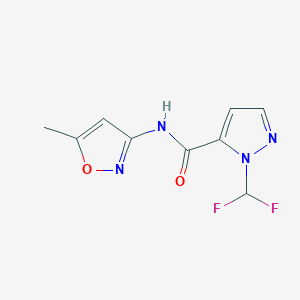
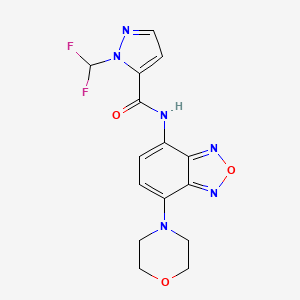
![[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B4335976.png)
